Phloroacetophenone 4-Neohesperidoside Phloroacetophenone 4-Neohesperidoside 1-[4-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]ethanone is a natural product found in Bursera simaruba with data available.
Brand Name: Vulcanchem
CAS No.: 23643-71-2
VCID: VC17993654
InChI: InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1
SMILES:
Molecular Formula: C20H28O13
Molecular Weight: 476.4 g/mol

Phloroacetophenone 4-Neohesperidoside

CAS No.: 23643-71-2

Cat. No.: VC17993654

Molecular Formula: C20H28O13

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

Phloroacetophenone 4-Neohesperidoside - 23643-71-2

Specification

CAS No. 23643-71-2
Molecular Formula C20H28O13
Molecular Weight 476.4 g/mol
IUPAC Name 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone
Standard InChI InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1
Standard InChI Key HAJRFFOSWOEITM-WKYRQYEVSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

Phloroacetophenone 4-neohesperidoside consists of a phloroacetophenone aglycone linked to a neohesperidose sugar unit. The aglycone, 1-(2,4,6-trihydroxyphenyl)ethanone, is glycosylated at the 4-position by neohesperidose, a disaccharide composed of β-D-glucose and α-L-rhamnose . The glycosidic bond formation involves the hydroxyl group at the 4-position of the phloroacetophenone core, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H28O13\text{C}_{20}\text{H}_{28}\text{O}_{13}PubChem
Molecular Weight476.4 g/molPubChem
Melting Point162°CJ-Stage
CAS Registry Number23643-71-2PubChem
SolubilityWater-solublePatent

Spectroscopic Identification

Synthetic batches of phloroacetophenone 4-neohesperidoside have been characterized using:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals aromatic protons of the aglycone at δ 6.1–6.3 ppm and anomeric protons of the neohesperidose moiety at δ 4.8–5.2 ppm .

  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 477.3 ([M+H]+^+), consistent with the molecular formula .

Synthetic Methodologies

Classical Glycosylation Approach

The first synthesis, reported by Kamiya et al. (1967), involves:

  • Preparation of Hexaacetyl-α-neohesperidosyl Bromide: β-Neohesperidose heptaacetate is treated with HBr in acetic acid at 0°C .

  • Coupling with Phloroacetophenone: The glycosyl bromide reacts with phloroacetophenone in quinoline using silver carbonate as a catalyst, yielding the acetylated intermediate .

  • Deacetylation: Alkaline hydrolysis removes acetyl groups, producing phloroacetophenone 4-neohesperidoside in 65–70% yield .

Patent-Optimized Synthesis

A 2017 Chinese patent (CN107501361A) refines this process by:

  • Using microwave-assisted glycosylation to reduce reaction time from 48 hours to 6 hours .

  • Replacing toxic quinoline with ionic liquid solvents, improving safety and yield (85–90%) .

Table 2: Comparison of Synthetic Methods

ParameterKamiya (1967) Patent CN107501361A
CatalystSilver carbonateSilver oxide
SolventQuinoline1-Butyl-3-methylimidazolium tetrafluoroborate
Reaction Time48 hours6 hours
Yield65–70%85–90%

Reactivity and Derivative Formation

Chalcone Synthesis

Phloroacetophenone 4-neohesperidoside serves as a precursor for flavonoid glycosides. Condensation with:

  • p-Hydroxybenzaldehyde: Forms naringin chalcone, cyclized to naringin (a citrus flavonoid) .

  • Isovanillin: Yields neohesperidin chalcone, precursor to neohesperidin .

Biological and Industrial Applications

Flavor Enhancement

The compound’s hydrolysis releases neohesperidose, which imparts bitterness in citrus peels. It is used to modulate bitterness in:

  • Beverages: Balanced bitterness in grapefruit juices.

  • Confectionery: Contrasting sweet-bitter profiles in candies .

Analytical and Detection Methods

Chromatographic Techniques

  • HPLC-MS/MS: Quantification in biological matrices using reverse-phase C18 columns and electrospray ionization .

  • Paper Chromatography: Historical method using BuOH:AcOH:H2_2O (4:1:2) for flavonoid separation .

Spectroscopic Workflow

Modern labs employ:

  • UV-Vis Spectroscopy: λmax_{\text{max}} at 280 nm (aglycone absorption) .

  • FT-IR: O-H stretch at 3400 cm1^{-1} and carbonyl stretch at 1680 cm1^{-1} .

Challenges and Future Directions

Synthetic Limitations

  • Glycosylation Efficiency: Steric hindrance from the neohesperidose disaccharide complicates large-scale synthesis .

  • Purification: Column chromatography on cellulose remains labor-intensive despite patent improvements .

Underexplored Bioactivities

Priority research areas include:

  • Antidiabetic Effects: Testing insulin-sensitizing potential in in vitro models.

  • Neuroprotective Roles: Assessing inhibition of amyloid-β aggregation.

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